6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
917609-50-8 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6-phenoxy-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)19-17-18-10-12-8-16(15(21)9-14(12)20-17)22-13-6-4-3-5-7-13/h3-11,21H,1-2H3,(H,18,19,20) |
InChI Key |
APYPKIKCMGKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)OC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Urea-Mediated Cyclization
Anthranilic acid derivatives react with urea or potassium cyanate (KOCN) under acidic or basic conditions to form quinazoline-2,4(1H,3H)-diones. For example, 4-fluoro-2-aminobenzoic acid cyclizes with KOCN in water/acetic acid, followed by NaOH-mediated cyclization, yielding 7-fluoroquinazoline-2,4(1H,3H)-dione in 91% yield. Adjusting substituents at the anthranilic acid stage allows introduction of the phenoxy group pre-cyclization.
Oxalic Acid Cyclization
In a related method, N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide reacts with oxalic acid in HCl to form 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline intermediates, which are deacetylated to yield the quinazolinone core. This approach is effective for introducing aromatic ether groups (e.g., phenoxy) at position 6.
Introduction of the Phenoxy Group
The phenoxy moiety at position 6 is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling:
NAS with Phenol Derivatives
A key intermediate, 6-chloroquinazolin-4(3H)-one , reacts with phenol derivatives under basic conditions. For instance, 3-hydroxybenzaldehyde and 2-chloro-N-isopropylacetamide in acetonitrile with K₂CO₃ yield 2-(3-formylphenoxy)-N-isopropylacetamide , which is further functionalized. Yields exceed 85% when using polar aprotic solvents like DMF.
Copper-Catalyzed Coupling
Copper(II) chloride dihydrate facilitates coupling between 2-aminobenzamide and 3-hydroxybenzaldehyde in ethanol at 80–85°C, forming 2-(3-hydroxyphenyl)quinazolin-4(3H)-one . Subsequent alkylation with propargyl bromide or iodides introduces the phenoxy group.
Installation of the Isopropylamino Group
The 2-position is functionalized via amination or substitution:
Direct Amination
2-Chloroquinazolin-4(3H)-one reacts with isopropylamine in refluxing ethanol, achieving >75% substitution. Catalytic CuBr or Et₃N enhances reactivity, particularly for electron-deficient substrates.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromoquinazolin-4(3H)-one with isopropylamine enables C–N bond formation. Yields of 80–90% are reported using Xantphos as a ligand and Cs₂CO₃ as a base.
Integrated Synthetic Routes
Sequential Cyclization and Functionalization
A representative pathway involves:
Key Data:
One-Pot Multi-Component Synthesis
A streamlined method combines 2-aminobenzamide , 3-hydroxybenzaldehyde , and isopropyl isocyanate in acetic acid, yielding the target compound in 68% yield after 6 hours.
Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
2-[(Propan-2-yl)amino] Group
The amino group at position 2 is introduced via nucleophilic substitution of a chlorine atom:
-
Reagents : 2-Chloroquinazolin-4-one derivatives react with isopropylamine in isopropanol under reflux .
-
Conditions : Base (e.g., TEA or K₂CO₃) facilitates deprotonation, improving nucleophilicity. Yields range from 65–78% .
6-Phenoxy Group
The phenoxy group is installed through aromatic substitution:
-
Activation : Position 6 is activated via bromination or chlorination (e.g., using NBS or PCl₅) .
-
Coupling : Reaction with phenol in polar aprotic solvents (DMF, DMSO) with K₂CO₃ at 80–100°C .
Cross-Coupling
The quinazolinone core participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/dioxane | 50–75% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 60–80% |
Click Chemistry
The alkyne-functionalized intermediates (e.g., propargyl ethers) undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .
Stability and Reactivity
-
Acid/Base Stability : The quinazolinone core is stable under mild acidic conditions but degrades in strong bases (e.g., NaOH > 2M) .
-
Photochemical Reactions : Azido derivatives (if present) may undergo Staudinger or Huisgen cycloaddition under UV light .
Key Challenges
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one can be represented as follows:
This compound features a quinazolinone core substituted with a phenoxy group and an isopropylamino moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression.
Case Study: Inhibition of Cancer Cell Lines
A study assessing the compound's efficacy against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) demonstrated significant antiproliferative effects. The synthesized derivatives exhibited IC50 values indicating potent activity against these cell lines, suggesting that modifications to the quinazolinone structure can enhance anticancer properties .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. The compound was evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Mycobacterium smegmatis | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
| Staphylococcus aureus | 10 |
The results indicate that the compound exhibits significant antimicrobial activity, particularly against Mycobacterium smegmatis, making it a candidate for further development as an antibacterial agent .
In Silico Studies
In addition to laboratory studies, computational methods have been employed to predict the binding affinity and interaction modes of this compound with its biological targets. Molecular docking studies have provided insights into how structural modifications can enhance potency and selectivity against target proteins .
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-6-phenoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of 6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity: The phenoxy group in the target compound may improve membrane permeability compared to the methoxy group in ’s compound, but at the cost of reduced solubility (higher LogP). The isopropylamino group at position 2 contrasts with the hydroxycyclohexyl group in Benzoquinazolinone 12 (), which confers higher GPCR selectivity due to enhanced hydrogen bonding.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in (e.g., acid-catalyzed cyclization of nitriles to amides). However, the absence of complex heterocycles (e.g., pyrazole or morpholine in ) simplifies its preparation.
Crystallinity and Intermolecular Interactions :
- The lactam moiety in the target compound facilitates hydrogen-bonded dimer formation, akin to patterns observed in Etter’s graph-set analysis (). This property may enhance crystallinity, critical for X-ray structure determination using programs like SHELX.
Therapeutic Potential: Unlike Benzoquinazolinone 12 (), which shows high GPCR potency, the target compound’s simpler structure suggests broader kinase inhibition but lower target specificity.
Biological Activity
6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core with a phenoxy group and an isopropylamino substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes key findings from various studies regarding its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 9.0 | |
| HCT116 (Colon Cancer) | 4.4 | |
| HepG2 (Liver Cancer) | 10.99 ± 1.06 |
These results indicate that this compound exhibits moderate to strong inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer models.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that quinazoline derivatives may target kinases involved in tumor growth and metastasis, such as Rho-associated coiled-coil kinase (ROCK) and other related pathways .
Immunomodulatory Effects
In addition to its anticancer properties, there is emerging evidence that this compound may possess immunomodulatory effects. This activity could be beneficial in enhancing the immune response against tumors or modulating autoimmune conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of quinazoline derivatives helps in optimizing their biological activity. Key observations include:
- Substituent Effects : The presence of electron-donating groups at specific positions on the quinazoline ring enhances activity, while electron-withdrawing groups tend to reduce it.
- Linker Variations : The type of linker connecting the phenoxy group to the quinazoline core significantly influences potency; aliphatic linkers generally decrease activity compared to aromatic linkers .
- Amine Positioning : The position of the amino group plays a crucial role in determining the compound's interaction with biological targets.
Case Study 1: Breast Cancer Research
A study evaluating various quinazoline derivatives found that those similar to this compound showed promising results against MCF-7 cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin . This highlights the potential for developing new treatments based on this compound's structure.
Case Study 2: Immunological Applications
Research into immunomodulatory effects demonstrated that certain quinazoline derivatives could enhance T-cell responses in vitro, suggesting their utility in cancer immunotherapy . Further studies are warranted to elucidate these mechanisms in vivo.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one?
- Methodological Answer : The synthesis involves multi-step protocols, such as Friedel-Crafts acetylation for intermediate formation (e.g., benzophenone derivatives) followed by cyclization and functionalization. For example, stepwise synthesis of quinazolinone derivatives often employs AlCl₃ as a catalyst for acetylation (51% yield) and sequential amination with isopropylamine . Purity is ensured via column chromatography, and intermediates are verified using ¹H/¹³C NMR and HRMS.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), the isopropylamino group (δ 1.2–1.4 ppm, doublet), and the quinazolinone NH (δ 10.5–11.0 ppm, broad).
- ¹³C NMR : Quinazolinone carbonyl (δ 165–170 ppm), aromatic carbons (δ 115–140 ppm), and isopropyl carbons (δ 20–25 ppm).
- HRMS : Molecular ion [M+H]⁺ should match the calculated exact mass (e.g., C₁₉H₂₀N₃O₂ requires m/z 322.1556). Cross-validate with IR (C=O stretch at ~1680 cm⁻¹) .
Q. What are the standard protocols for assessing solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via HPLC-UV at λ_max ~254 nm.
- Stability : Incubate at 37°C in simulated gastric/intestinal fluids; monitor degradation via LC/MS over 24–72 hours. Adjust pH to mimic physiological conditions .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this quinazolinone derivative?
- Methodological Answer : Introduce substituents at the 4-position (e.g., sulfamoyloxy or benzyl groups) to modulate electron density and steric effects. For example:
- 7-Sulfamoyloxy derivatives (e.g., compound 7c) showed improved anticancer activity (IC₅₀ = 1.2 µM vs. HCT-116 cells) compared to parent structures .
- Triazole-functionalized analogs (e.g., compound 8f) enhanced binding to kinase targets via π-π stacking and hydrogen bonding .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HCT-116 vs. HEK-293) and incubation times (48–72 hours).
- Control normalization : Include reference compounds (e.g., doxorubicin) in each experiment.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers due to solvent effects (DMSO >1% can inhibit proliferation) .
Q. How can computational modeling predict binding modes with target proteins (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic contacts with isopropyl groups.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. What advanced crystallization techniques improve X-ray diffraction quality for structural analysis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
